2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2-methoxyethyl substituent at position 3, a sulfanyl (-S-) group at position 2 linked to an acetamide moiety, and a terminal 4H-1,2,4-triazol-3-yl group. Its molecular formula is C₁₇H₁₇N₅O₃S₂, with a molecular weight of 419.48 g/mol.
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S2/c1-22-4-3-19-11(21)10-8(2-5-23-10)16-13(19)24-6-9(20)17-12-14-7-15-18-12/h2,5,7H,3-4,6H2,1H3,(H2,14,15,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUKVLBLXRYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl group, and finally the attachment of the triazole moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where thieno[3,2-d]pyrimidine and triazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The triazole moiety enhances the compound’s stability and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and related derivatives:
Key Observations :
- Heterocyclic Core: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from quinazolinones (e.g., ) and benzothieno-triazolo-pyrimidines (e.g., ), which may influence electronic properties and target selectivity.
- Substituents: The 2-methoxyethyl group at position 3 and the triazole-acetamide side chain differentiate it from analogs with aryl (e.g., ) or sulfamoyl groups (e.g., ). The triazole moiety, a bioisostere for carboxylic acids, may enhance metabolic stability compared to thiazolidinones (e.g., ).
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methoxyethyl group may enhance water solubility compared to purely aromatic analogs (e.g., ).
- Metabolic Stability: The 4H-1,2,4-triazole group is less prone to oxidative metabolism than thiazolidinones (e.g., ) or thiophenes.
- Data Gaps : Melting points, logP, and bioavailability data are unavailable for the target compound but are critical for further development.
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1115976-46-9) is a novel synthetic molecule belonging to the thienopyrimidine class. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on diverse research findings and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol . The structure features a thienopyrimidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1115976-46-9 |
| Molecular Formula | C₁₃H₁₄N₆O₃S₂ |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine structures demonstrate notable antimicrobial properties. For instance, a study highlighted that derivatives of thieno[2,3-d]pyrimidines exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined to assess their potency against strains such as Escherichia coli and Staphylococcus aureus .
In vitro studies have shown that the compound under review also possesses antimicrobial properties. It was found effective against multiple microbial strains, indicating its potential as an antimicrobial agent. The presence of the sulfanyl and triazole groups in its structure enhances its activity against pathogens .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been extensively studied. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, a recent study demonstrated that thienopyrimidine derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells .
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways . The compound’s structural features likely facilitate interaction with these targets.
Case Studies
- In Vitro Antimicrobial Testing : A series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial activity against M. tuberculosis and other bacterial strains. The results indicated that modifications in the side chains significantly affected their potency .
- Anticancer Efficacy : In a study assessing various Mannich bases derived from thienopyrimidines, several compounds demonstrated cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines . The compound of interest was included in this category due to its structural similarity and was noted for its promising anticancer activity.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cellular signaling pathways. The presence of functional groups such as sulfanyl and triazole may enhance binding affinity to these targets, leading to inhibition of tumor growth or microbial replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
